molecular formula C8H9FN2O B1521842 4-Amino-2-fluoro-N-methylbenzamide CAS No. 915087-25-1

4-Amino-2-fluoro-N-methylbenzamide

Cat. No.: B1521842
CAS No.: 915087-25-1
M. Wt: 168.17 g/mol
InChI Key: XOKAXPQJUODMSH-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O and CAS number 915087-25-1. This compound is characterized by the presence of an amino group (-NH2), a fluoro group (-F), and a methyl group (-CH3) attached to a benzamide core. It is a solid compound that has garnered interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-N-methylbenzamide typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce the nitro group (-NO2) at the 4-position.

  • Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Methylation: Finally, the amino group is methylated using methylating agents like methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4 to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The fluoro group can be reduced to a hydroxyl group (-OH).

  • Substitution: The benzamide core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of this compound.

  • Reduction: Hydroxyl-derivatives of this compound.

  • Substitution: Amides, amines, and other substituted benzamides.

Scientific Research Applications

4-Amino-2-fluoro-N-methylbenzamide has found applications in various fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including kinase modulation and enzyme inhibition.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Amino-2-fluoro-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase modulator, affecting the activity of certain enzymes involved in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Amino-N-methylbenzamide

  • 2-Fluoro-N-methylbenzamide

  • 4-Fluoro-N-methylbenzamide

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Properties

IUPAC Name

4-amino-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAXPQJUODMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657628
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915087-25-1
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A mixture of N-Methyl-2-fluoro-4-nitrobenzamide (Formula 38) (0.18 g, 0.91 mmol) and iron (0.31 g, 5.60 mmol) in ethyl acetate (5 mL) and acetic acid (5 mL) was refluxed for 1 h. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated and the residue was purified with SiO2 column chromatography (dichloromethane:acetone, 95:5) to give N-Methyl-2-fluoro-4-aminobenzamide (Formula 39) (0.14 g, 92%) as an off-white solid. 1H NMR (acetone-d6) δ 2.86 (d, 3H, J=4.3), 5.50 (br s, 2H), 6.37 (dd, 1H, J=14.7 and 2.1), 6.50 (dd, 1H, J=8.6 and 2.1), 7.06 (br s, 1H), 7.68 (dd, 1H, J=8.8 and 8.8).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of N-methyl-2-fluoro-4-nitrobenzamide (52a) (2.89 g, 14.6 mmol) and iron (5.04 g, 90 mmol) in ethyl acetate (40 ml) and acetic acid (40 ml) was refluxed for 1 hour. The solid particles were filtered off. The filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane:acetone, 95:5) to yield N-methyl-2-fluoro-4-aminobenzamide (52b) (2.3 g, 13.7 mmol, 94%) as an off-white solid. 1H NMR (acetone-d6, 400 MHz) δ 2.86 (d, J=4.3 Hz, 3H), 5.50 (bs, 2H), 6.37 (dd, J1=14.7 Hz, J2=2.1 Hz, 1H), 6.50 (dd, J=8.5, 2.1 Hz, 1H), 7.06 (bs, 1H), 7.68 (dd, J=8.8 8.8 Hz, 1H); 13C NMR (acetone-d6, 100 MHz) δ 25.8, 99.6 (d, J=13.8 Hz), 109.2 (d, J=12.8 Hz), 110.0 (d, J=1.6 Hz), 132.5 (d, J=4.8 Hz), 153.5 (d, J=12.6 Hz), 162.2 (d, J=242.5 Hz), 164.0 (d, J=3.1 Hz).
Quantity
2.89 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.04 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-N-methyl-4-nitro-benzamide 21 (3 g, 15.1 mmol) in co-solvent of ethyl acetate and acetic acid (12 mL+12 mL) was added iron dust (8 g, 143. mmol). The suspension was heated at reflux until the starting material disappeared in LCMS. Cooled down to 25° C. The solid was filtered off and the filtrate was diluted with ethyl acetate (50 mL). The organic phase was washed with brine (3×30 mL), dried (MgSO4) and concentrated to dryness in vacuo. The title compound 4a was obtained as an orange solid (2.5 g, 97% yield). MS: 169 (M+H)+. 1H NMR (acetone-d6, 500 MHz): δ 7.69 (1H, dd, J=8.7, 8.8 Hz), 7.15 (1H, s), 6.51 (1H, dd, J=8.6, 2.1 Hz), 6.38 (1H, dd, J=14.7, 2.1 Hz), 5.70 (1H, br s), 2.88 (3H, d, J=4.3 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Amino-2-fluoro-N-methylbenzamide in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in synthesizing MDV3100 (also known as Enzalutamide) []. MDV3100 is a potent androgen receptor antagonist used to treat prostate cancer.

Q2: What is a more environmentally friendly method for synthesizing this compound?

A2: A recent study [] proposed a novel approach to synthesize this compound using 2-fluoro-4-nitrotoluene as the starting material. This method involves permanganic acid potassium oxide oxidation, methylamine reaction, and Pd/C catalyzed hydrogenation. This method boasts a high yield (98%) and purity (>98%) while also minimizing waste and allowing for catalyst and solvent recycling. This presents a more environmentally friendly alternative to previous methods.

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